Ethyl 2,2-difluoro-3-hydroxybutanoate
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Overview
Description
Ethyl 2,2-difluoro-3-hydroxybutanoate is an organic compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butanoate ester. It is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ethyl 2,2-difluoro-3-oxobutanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-hydroxybutanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-fluoro-3-hydroxybutanoate: Similar structure but with only one fluorine atom.
Ethyl 3-hydroxybutanoate: Lacks fluorine atoms, resulting in different chemical properties.
Ethyl 2,2-difluoro-3-oxobutanoate: Oxidized form of ethyl 2,2-difluoro-3-hydroxybutanoate.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVAFSENCMVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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